molecular formula C10H16O B1616164 3,5,6-Trimethylcyclohex-3-ene-1-carbaldehyde CAS No. 67634-07-5

3,5,6-Trimethylcyclohex-3-ene-1-carbaldehyde

Cat. No.: B1616164
CAS No.: 67634-07-5
M. Wt: 152.23 g/mol
InChI Key: DEMWVPUIZCCHPT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Trimethylcyclohex-3-ene-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diene with an aldehyde group in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process is designed to be efficient and cost-effective, meeting the demands of commercial applications .

Chemical Reactions Analysis

Types of Reactions: 3,5,6-Trimethylcyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5,6-Trimethylcyclohex-3-ene-1-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5,6-Trimethylcyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s unique structure allows it to interact with specific receptors and enzymes, modulating their activity and resulting in its observed effects .

Comparison with Similar Compounds

  • 2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde
  • 3,5,6-Trimethylcyclohex-3-ene-1-carboxaldehyde

Comparison: 3,5,6-Trimethylcyclohex-3-ene-1-carbaldehyde is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a unique odor profile and reactivity, making it valuable in specific applications such as fragrances and flavorings .

Properties

CAS No.

67634-07-5

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C10H16O/c1-7-4-8(2)9(3)10(5-7)6-11/h4,6,8-10H,5H2,1-3H3

InChI Key

DEMWVPUIZCCHPT-UHFFFAOYSA-N

SMILES

CC1C=C(CC(C1C)C=O)C

Canonical SMILES

CC1C=C(CC(C1C)C=O)C

Key on ui other cas no.

67634-07-5

Pictograms

Irritant

Origin of Product

United States

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